molecular formula C12H19ClN2 B13087389 (R)-1-benzylpiperidin-3-amine hydrochloride

(R)-1-benzylpiperidin-3-amine hydrochloride

Cat. No.: B13087389
M. Wt: 226.74 g/mol
InChI Key: NLKWAJAEIWXJJY-UTONKHPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-benzylpiperidin-3-amine hydrochloride is a chiral amine compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-1-benzylpiperidin-3-amine hydrochloride typically involves several steps. One common method includes the reaction of D-mandelic acid with racemic 3-piperidine amide in an organic solvent to form D-mandelic acid organic salt of ®-3-piperidine amide. This intermediate is then subjected to pH adjustment and reacted with pivaloyl chloride to yield ®-N-valeryl-3-piperidine amide. Subsequent reactions with sodium hypochlorite and a mixed solution of hydrochloric acid and alcohol produce ®-3-amino piperidine hydrochloride .

Industrial Production Methods

Industrial production methods for ®-1-benzylpiperidin-3-amine hydrochloride focus on optimizing yield and cost-effectiveness. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistent production of the desired chiral compound.

Chemical Reactions Analysis

Types of Reactions

®-1-benzylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

®-1-benzylpiperidin-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-1-benzylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ®-1-benzylpiperidin-3-amine hydrochloride include other chiral amines and piperidine derivatives, such as:

  • ®-3-amino piperidine hydrochloride
  • ®-1-phenylpiperidin-3-amine hydrochloride
  • ®-1-(2-methylbenzyl)piperidin-3-amine hydrochloride

Uniqueness

What sets ®-1-benzylpiperidin-3-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the benzyl group.

Properties

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

IUPAC Name

(3R)-1-benzylpiperidin-3-amine;hydrochloride

InChI

InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H/t12-;/m1./s1

InChI Key

NLKWAJAEIWXJJY-UTONKHPSSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)N.Cl

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.